3-Aminoisoquinoline-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

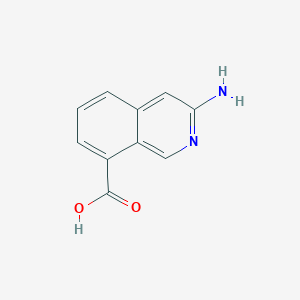

3-Aminoisoquinoline-8-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method involves the use of β-ketoesters and anilines to form Schiff bases, which are then cyclized to form isoquinoline derivatives .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline and its derivatives . This method can be adapted to produce this compound by modifying the starting materials and reaction conditions.

化学反応の分析

Types of Reactions: 3-Aminoisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine-3,4-dicarboxylic acid using alkaline potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

Oxidation: Pyridine-3,4-dicarboxylic acid.

Reduction: Various reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives with different functional groups.

科学的研究の応用

3-Aminoisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential role in protein-protein interactions and drug discovery.

Medicine: It has shown promise as a lead compound for developing novel anticancer and antimicrobial agents.

Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 3-aminoisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

類似化合物との比較

Isoquinoline: A structural isomer of quinoline, used as a precursor for various alkaloids.

8-Aminoisoquinoline-3-carboxylic acid: Another isoquinoline derivative with similar properties.

Uniqueness: 3-Aminoisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound for various applications.

生物活性

3-Aminoisoquinoline-8-carboxylic acid (AIQCA) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both an amino group and a carboxylic acid group attached to an isoquinoline framework. Its molecular formula is C10H8N2O2, with a molecular weight of approximately 224.64 g/mol. The compound typically appears as a pale-yellow solid and is soluble in water when in its hydrochloride form.

1. Anti-Cancer Properties

AIQCA has been investigated for its potential as an anti-cancer agent, particularly through its role as an inhibitor of hematopoietic progenitor kinase 1 (HPK1). HPK1 is involved in various signaling pathways that regulate cell proliferation and survival, making it a target for cancer therapy. Research indicates that AIQCA and its derivatives can inhibit HPK1, showing promise in treating several types of cancers, including colorectal cancer and melanoma .

Table 1: Summary of Anti-Cancer Studies Involving AIQCA

2. Anti-Inflammatory Activity

AIQCA exhibits notable anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-treated microglial cells. The compound's ability to inhibit these mediators suggests its potential use in treating inflammatory diseases .

Table 2: Inhibitory Effects of AIQCA on Inflammatory Mediators

| Mediator | IC50 Value (µM) | Effect |

|---|---|---|

| IL-6 | 20-40 | Significant inhibition |

| TNF-α | <30 | Potent suppression |

| NO | 40-80 | Moderate inhibition |

3. Anti-Microbial Activity

Research indicates that AIQCA also possesses anti-microbial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth, which may be attributed to its structural characteristics that facilitate interaction with microbial targets.

The biological activities of AIQCA can be attributed to multiple mechanisms:

- Kinase Inhibition : By inhibiting HPK1, AIQCA disrupts signaling pathways crucial for cancer cell survival.

- Cytokine Modulation : The compound reduces the expression of inflammatory cytokines, thereby mitigating inflammatory responses.

- Microbial Interaction : The isoquinoline structure allows for effective binding to bacterial enzymes or receptors, leading to growth inhibition.

Case Studies

Several case studies highlight the therapeutic potential of AIQCA:

- Case Study on Cancer Treatment : A study involving mice with induced colorectal cancer treated with AIQCA showed a significant decrease in tumor size compared to control groups. The mechanism was linked to the downregulation of HPK1 activity .

- Anti-Inflammatory Effects in Animal Models : In a model of neuroinflammation, AIQCA administration resulted in reduced levels of pro-inflammatory markers and improved behavioral outcomes, suggesting its potential for treating neurodegenerative conditions .

特性

IUPAC Name |

3-aminoisoquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-4-6-2-1-3-7(10(13)14)8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQGUWRTXNZYPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857234 |

Source

|

| Record name | 3-Aminoisoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337882-40-2 |

Source

|

| Record name | 3-Aminoisoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。